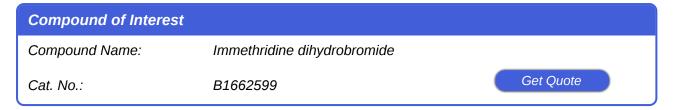


Reproducing Published Findings on Immethridine Dihydrobromide: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Immethridine dihydrobromide**, a potent and highly selective histamine H3 receptor (H3R) agonist, with other relevant compounds. The information presented is based on published experimental data to assist researchers in reproducing and building upon existing findings.

Comparative Analysis of H3 Receptor Agonists

Immethridine dihydrobromide stands out for its high affinity and selectivity for the histamine H3 receptor. This section compares its pharmacological properties with another commonly used H3R agonist, $R(-)-\alpha$ -methylhistamine.



Parameter	Immethridine Dihydrobromide	R(-)-α- methylhistamine Dihydrobromide	Reference Compound(s)
Target(s)	Histamine H3 Receptor	Histamine H3 Receptor	Histamine
pKi (binding affinity)	9.07 (for H3R)[1][2][3]; 6.61 (for H4R)[1][2][3]	~7.3 (Kd = 50.3 nM)[4] [5][6]	-
pEC50 (potency)	9.74[1][2][3]	7.18 (EC50 = 66 nM, for H4R-mediated eosinophil shape change)[5]	-
Selectivity	~300-fold selective for H3R over H4R[1][2] [3]. Does not bind to H1 or H2 receptors at concentrations up to 10 µM[1][2][3].	>200-fold selective for H3R over H4R[5]. Weak affinity for H1 and H2 receptors[4].	-

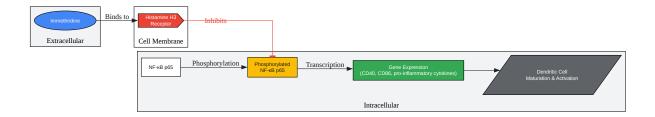
Mechanism of Action: Inhibition of Dendritic Cell Function

Published research highlights the immunomodulatory effects of **Immethridine dihydrobromide**, particularly its ability to alleviate experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis.[7][8] The therapeutic effect is attributed to the inhibition of dendritic cell (DC) function.[7][8]

Signaling Pathway

Immethridine dihydrobromide, upon binding to the H3 receptor on dendritic cells, is reported to inhibit the phosphorylation of the p65 subunit of NF-κB.[7] This inhibition disrupts the downstream signaling cascade that leads to the expression of co-stimulatory molecules and pro-inflammatory cytokines, ultimately dampening the autoimmune response.





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Caption: Immethridine dihydrobromide signaling pathway in dendritic cells.

Experimental Protocols

To facilitate the reproduction of published findings, detailed methodologies for key experiments are provided below.

MOG35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE)

This protocol is a standard method for inducing EAE in C57BL/6 mice to model multiple sclerosis.

Materials:

- Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- Sterile PBS



Female C57BL/6 mice (8-12 weeks old)

Procedure:

- Antigen Emulsion Preparation:
 - Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/ml.
 - Prepare an equal volume of CFA.
 - Emulsify the MOG35-55 solution with CFA by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
- Immunization:
 - \circ On day 0, subcutaneously inject 100 μL of the MOG35-55/CFA emulsion at two sites on the flank of each mouse.
- Pertussis Toxin Administration:
 - \circ On day 0 and day 2 post-immunization, administer 200-300 ng of PTX in 100 μ L of sterile PBS via intraperitoneal injection.
- Monitoring:
 - Monitor the mice daily for clinical signs of EAE, typically starting around day 7-10.
 - Score the clinical severity of the disease using a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
- Immethridine Dihydrobromide Treatment:
 - As described in published studies, treatment with Immethridine dihydrobromide can be initiated at the onset of clinical signs.[7][8]

Dendritic Cell Maturation and Co-culture with T-cells



This protocol outlines the generation of bone marrow-derived dendritic cells (BMDCs), assessment of their maturation status, and their use in co-culture experiments to measure T-cell proliferation.

Materials:

- Bone marrow cells from C57BL/6 mice
- Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
- Recombinant murine Interleukin-4 (IL-4)
- Lipopolysaccharide (LPS)
- Fluorescently labeled antibodies against CD11c, CD40, CD86, and MHC class II
- Splenocytes from MOG35-55 immunized mice
- [3H]-thymidine or other proliferation assay reagents

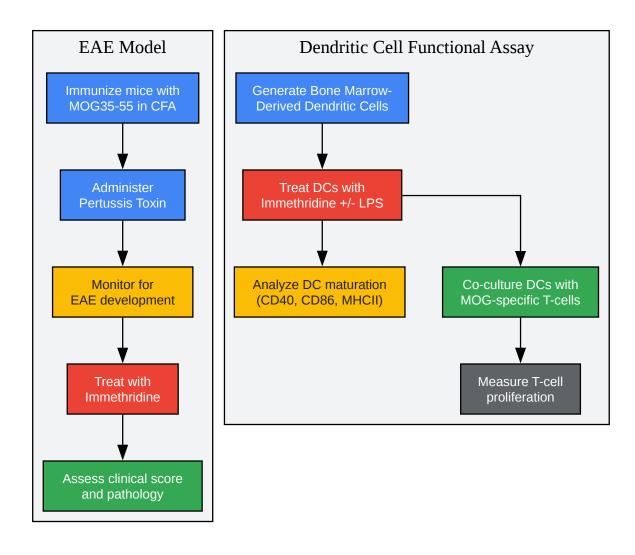
Procedure:

- · Generation of BMDCs:
 - Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
 - Culture the cells in RPMI-1640 medium supplemented with 10% FBS, 20 ng/mL GM-CSF, and 10 ng/mL IL-4.
 - On day 3, replace half of the culture medium with fresh medium containing GM-CSF and IL-4.
 - o On day 6, harvest the non-adherent and loosely adherent cells, which are immature DCs.
- DC Maturation and Treatment:
 - Plate the immature DCs and treat with Immethridine dihydrobromide at various concentrations.



- Stimulate the DCs with LPS (e.g., 1 μg/mL) for 24 hours to induce maturation.
- Analysis of DC Surface Marker Expression:
 - Harvest the DCs and stain with fluorescently labeled antibodies against CD11c, CD40,
 CD86, and MHC class II.
 - Analyze the expression of these markers by flow cytometry to assess the maturation state of the DCs.
- MOG-specific T-cell Proliferation Assay:
 - Isolate splenocytes from MOG35-55 immunized mice as a source of MOG-specific T-cells.
 - Co-culture the treated DCs with the splenocytes in the presence of MOG35-55 peptide (e.g., 10 μg/mL).
 - After 48-72 hours, assess T-cell proliferation by measuring the incorporation of [³H]-thymidine or using a similar proliferation assay.





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Caption: Experimental workflow for studying Immethridine dihydrobromide.

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